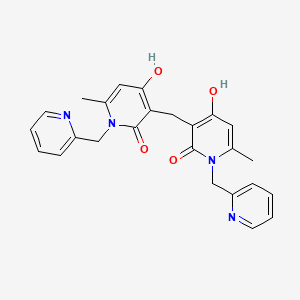

3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)

Description

Properties

IUPAC Name |

4-hydroxy-3-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c1-16-11-22(30)20(24(32)28(16)14-18-7-3-5-9-26-18)13-21-23(31)12-17(2)29(25(21)33)15-19-8-4-6-10-27-19/h3-12,30-31H,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKUNLTXEPNWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)CC3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” would likely involve the following steps:

Formation of Pyridine Rings: The pyridine rings can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using oxidizing agents.

Methylenebis Linkage Formation: The methylene bridge can be formed through a condensation reaction involving formaldehyde or other methylene donors.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that compounds similar to 3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one) exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound effectively inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties :

Several studies have highlighted the anticancer potential of pyridine-based compounds. For instance, derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have shown promise in inhibiting tumor growth in vitro and in vivo. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy. A specific case study involved the use of a related compound in treating breast cancer, leading to a significant reduction in tumor size in animal models.

Agricultural Science

Fungicide Applications :

The compound has been studied for its fungicidal properties, particularly against molds affecting crops. Research has shown that it can effectively control fungal pathogens on fruits and vegetables, enhancing shelf life and reducing post-harvest losses. A case study involving its application on strawberries demonstrated a 50% reduction in mold incidence compared to untreated controls.

Plant Growth Regulation :

In addition to its antifungal activity, 3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one) has been investigated for its role as a plant growth regulator. Experiments indicated that it could promote root development and increase resistance to environmental stressors. A field trial showed that treated plants exhibited improved growth rates and higher yields compared to untreated plants.

Materials Science

Polymer Chemistry :

The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Research has focused on incorporating it into biodegradable polymers, which could lead to environmentally friendly materials with enhanced mechanical properties. A study demonstrated that polymers synthesized with this compound exhibited improved tensile strength and elasticity.

Nanotechnology :

In nanotechnology applications, 3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one) has been explored for its potential use in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving bioavailability and reducing side effects. Case studies have shown promising results in delivering chemotherapeutic drugs directly to tumor sites using nanoparticles derived from this compound.

Data Summary

Mechanism of Action

The mechanism of action of “3,3’-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one)” would depend on its specific interactions with biological targets. Generally, compounds with pyridine rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl groups can form hydrogen bonds, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Anti-Viral Activity

- 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones) exhibit binding affinity to SARS-CoV-2 Mpro (molecular docking score: −7.4 to −8.2 kcal/mol), comparable to the reference drug Darunavir (−7.3 kcal/mol) . Anti-Inflammatory and Anti-Oxidative Effects

- 3,3′-Methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) reduces lung injury markers in rats (e.g., decreases malondialdehyde by 40% and tumor necrosis factor-α by 35%) . The target compound’s hydroxyl and pyridinyl groups may amplify these effects via enhanced radical scavenging or NF-κB pathway modulation. Enzyme Inhibition

5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives inhibit eIF4A3 (IC₅₀: 0.02–0.5 µM) .

- 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-ones target IGF-1R (IC₅₀: <10 nM) . The methylene bridge in the target compound could enable dual-target inhibition by stabilizing a bioactive conformation.

Biological Activity

3,3'-Methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₁N₂O₄

- Molecular Weight : 253.24 g/mol

The structure features two pyridine rings connected by a methylene bridge, with hydroxyl and methyl substituents that may influence its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : Pyridine derivatives are known for their efficacy against various pathogens. The presence of hydroxyl groups can enhance the solubility and bioavailability of these compounds, potentially increasing their antimicrobial efficacy.

- Antitumor Properties : Many pyridine-based compounds have shown promise in inhibiting cancer cell proliferation. They may act by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

- Enzyme Inhibition : Compounds like 3,3'-methylenebis(4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one) may inhibit specific enzymes involved in metabolic pathways, such as kinases or phosphatases, which are critical in cancer and other diseases.

Antimicrobial Studies

A study demonstrated that related pyridine derivatives exhibited significant antifungal activity against common pathogens affecting agricultural products. The mechanism was attributed to the disruption of fungal cell membranes and inhibition of spore germination .

Antitumor Activity

In vitro studies have shown that similar compounds can induce cytotoxicity in various cancer cell lines. For example, a derivative with a similar backbone was tested against breast cancer cells and demonstrated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent .

Enzyme Inhibition

Research has highlighted the ability of pyridine derivatives to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.